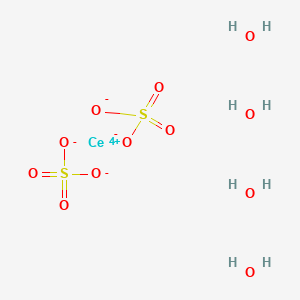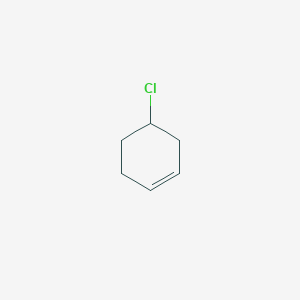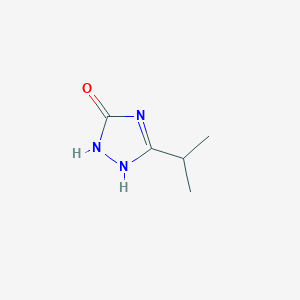
6-Chloropyridazine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloropyridazine-4-carboxylic acid is a chemical compound with the molecular formula C5H3ClN2O2 . It is used in laboratory settings for research purposes .
Synthesis Analysis
The synthesis of 6-Chloropyridazine-4-carboxylic acid involves the use of 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide and triethylamine in dichloromethane and ethyl acetate .Molecular Structure Analysis
The molecular structure of 6-Chloropyridazine-4-carboxylic acid is represented by the InChI code1S/C5H3ClN2O2/c6-4-1-3(5(9)10)2-7-8-4/h1-2H,(H,9,10) . The molecular weight of the compound is 158.54 . Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 6-Chloropyridazine-4-carboxylic acid .Physical And Chemical Properties Analysis
6-Chloropyridazine-4-carboxylic acid is a solid compound . The compound should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Analytical Methods for Antioxidant Activity
Carboxylic acids and their derivatives are often evaluated for their antioxidant properties using various analytical methods. Techniques such as ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP tests assess the antioxidant capacity, which is crucial in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Drug Synthesis Applications
Levulinic acid (LEV), a carboxylic acid derivative, exemplifies the versatility of carboxylic acids in drug synthesis. It can directly synthesize drugs or modify chemical reagents, indicating that derivatives like 6-Chloropyridazine-4-carboxylic acid could have similar applications in creating medicinally active compounds (Zhang et al., 2021).
Pharmacological and Biological Roles
Carboxylic acids, including phenolic compounds like Chlorogenic Acid (CGA), have a broad spectrum of biological and pharmacological effects. These include antioxidant, antibacterial, hepatoprotective, and cardioprotective activities, suggesting potential therapeutic roles for carboxylic acid derivatives in treating various disorders (Naveed et al., 2018).
Role as Nutraceuticals and Food Additives
Derivatives of carboxylic acids like CGA also play dual roles as nutraceuticals and food additives, contributing to the prevention and treatment of metabolic syndrome and associated disorders. Their antimicrobial properties can be applied in food preservation, highlighting the multifunctional uses of carboxylic acid derivatives (Santana-Gálvez et al., 2017).
Understanding Biocatalyst Inhibition
Carboxylic acids are studied for their inhibitory effects on microbes used in biorenewable chemical production, including their use as food preservatives. This understanding aids in engineering robust microbial strains for improved industrial performance (Jarboe et al., 2013).
Anti-Ulcer and Antioxidant Properties
Mesalazine, a carboxylic acid derivative, is highlighted for its anti-ulcer and antioxidant properties. Its therapeutic potential in various diseases suggests that structurally similar compounds could have comparable medicinal benefits (Beiranvand, 2021).
Safety And Hazards
特性
IUPAC Name |
6-chloropyridazine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-1-3(5(9)10)2-7-8-4/h1-2H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRNORMCWYVKCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyridazine-4-carboxylic acid | |
CAS RN |
1256794-24-7 |
Source


|
| Record name | 6-chloropyridazine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-](/img/structure/B110429.png)
